molecular formula C29H32N2O8 B12142490 4-(Benzo[d]furan-2-ylcarbonyl)-3-hydroxy-1-(3-morpholin-4-ylpropyl)-5-(3,4,5-t rimethoxyphenyl)-3-pyrrolin-2-one

4-(Benzo[d]furan-2-ylcarbonyl)-3-hydroxy-1-(3-morpholin-4-ylpropyl)-5-(3,4,5-t rimethoxyphenyl)-3-pyrrolin-2-one

Cat. No.: B12142490
M. Wt: 536.6 g/mol
InChI Key: MTVWOTLAPOQSOQ-UHFFFAOYSA-N
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Description

4-(Benzo[d]furan-2-ylcarbonyl)-3-hydroxy-1-(3-morpholin-4-ylpropyl)-5-(3,4,5-trimethoxyphenyl)-3-pyrrolin-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzo[d]furan moiety, a morpholine ring, and a trimethoxyphenyl group, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzo[d]furan-2-ylcarbonyl)-3-hydroxy-1-(3-morpholin-4-ylpropyl)-5-(3,4,5-trimethoxyphenyl)-3-pyrrolin-2-one typically involves multi-step organic reactions. The process may start with the preparation of the benzo[d]furan-2-ylcarbonyl intermediate, followed by the introduction of the morpholine and trimethoxyphenyl groups through various coupling reactions. Common reagents used in these steps include organometallic catalysts, protecting groups, and specific solvents to ensure the desired reaction conditions.

Industrial Production Methods: In an industrial setting, the production of this compound would require optimization of the synthetic route to maximize yield and purity. This may involve the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and benzo[d]furan moieties.

    Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution using reagents like halogens or nitrating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: The compound’s unique structure makes it a valuable intermediate in organic synthesis, allowing for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound may serve as a probe to study enzyme interactions, receptor binding, and cellular pathways due to its diverse functional groups.

Medicine: Potential medicinal applications include the development of new pharmaceuticals targeting specific diseases or conditions, leveraging the compound’s ability to interact with biological molecules.

Industry: In industrial applications, the compound could be used in the development of new materials, catalysts, or as a precursor for more complex chemical entities.

Mechanism of Action

The mechanism by which 4-(Benzo[d]furan-2-ylcarbonyl)-3-hydroxy-1-(3-morpholin-4-ylpropyl)-5-(3,4,5-trimethoxyphenyl)-3-pyrrolin-2-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

  • 4-(Benzo[d]furan-2-ylcarbonyl)-3-hydroxy-1-(3-piperidin-4-ylpropyl)-5-(3,4,5-trimethoxyphenyl)-3-pyrrolin-2-one
  • 4-(Benzo[d]furan-2-ylcarbonyl)-3-hydroxy-1-(3-pyrrolidin-4-ylpropyl)-5-(3,4,5-trimethoxyphenyl)-3-pyrrolin-2-one

Comparison: Compared to similar compounds, 4-(Benzo[d]furan-2-ylcarbonyl)-3-hydroxy-1-(3-morpholin-4-ylpropyl)-5-(3,4,5-trimethoxyphenyl)-3-pyrrolin-2-one stands out due to the presence of the morpholine ring, which may confer unique chemical and biological properties. This structural difference can influence the compound’s reactivity, binding affinity, and overall effectiveness in various applications.

Properties

Molecular Formula

C29H32N2O8

Molecular Weight

536.6 g/mol

IUPAC Name

3-(1-benzofuran-2-carbonyl)-4-hydroxy-1-(3-morpholin-4-ylpropyl)-2-(3,4,5-trimethoxyphenyl)-2H-pyrrol-5-one

InChI

InChI=1S/C29H32N2O8/c1-35-22-16-19(17-23(36-2)28(22)37-3)25-24(26(32)21-15-18-7-4-5-8-20(18)39-21)27(33)29(34)31(25)10-6-9-30-11-13-38-14-12-30/h4-5,7-8,15-17,25,33H,6,9-14H2,1-3H3

InChI Key

MTVWOTLAPOQSOQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C(=C(C(=O)N2CCCN3CCOCC3)O)C(=O)C4=CC5=CC=CC=C5O4

Origin of Product

United States

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